molecular formula C13H22N4O2 B12633566 Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate

Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate

Cat. No.: B12633566
M. Wt: 266.34 g/mol
InChI Key: XQRYTTHQJXSCCK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with triazole-containing compounds. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound is reacted with a triazole derivative under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate is unique due to the presence of the triazole moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-11(5-7-17)8-16-9-14-15-10-16/h9-11H,4-8H2,1-3H3

InChI Key

XQRYTTHQJXSCCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=NN=C2

Origin of Product

United States

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